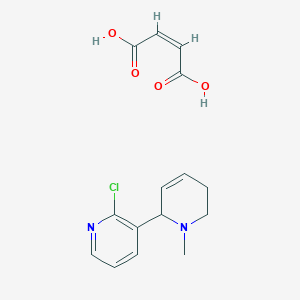
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile is a heterocyclic organic compound characterized by a quinoline core structure. This compound is notable for its unique combination of functional groups, including an amino group, a fluoro substituent, a hydroxy group, a methyl group, and a carbonitrile group. These functional groups impart distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinoline precursor, followed by functional group modifications. For instance, the introduction of the fluoro substituent can be achieved through electrophilic fluorination reactions, while the amino group can be introduced via nucleophilic substitution reactions. The hydroxy and carbonitrile groups can be incorporated through specific functional group transformations under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and fluorinating agents like Selectfluor for electrophilic substitution are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, leveraging its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of the fluoro and hydroxy groups can enhance its binding affinity and specificity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Shares the quinoline core and similar functional groups but lacks the amino and carbonitrile groups.
2-Amino-4-hydroxyquinoline: Similar structure but without the fluoro and methyl substituents.
5-Methyl-2-aminoquinoline: Lacks the fluoro, hydroxy, and carbonitrile groups.
Uniqueness
2-Amino-6-fluoro-4-hydroxy-5-methylquinoline-3-carbonitrile is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (amino, hydroxy) and electron-withdrawing (fluoro, carbonitrile) groups allows for versatile chemical transformations and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-amino-6-fluoro-5-methyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c1-5-7(12)2-3-8-9(5)10(16)6(4-13)11(14)15-8/h2-3H,1H3,(H3,14,15,16) |
InChI Key |
XGMUKGXULCWHMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)C(=C(N2)N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




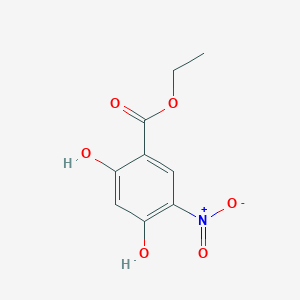
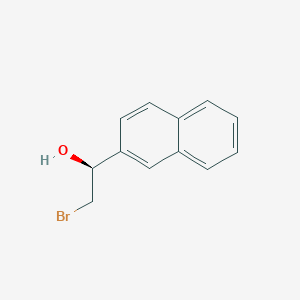
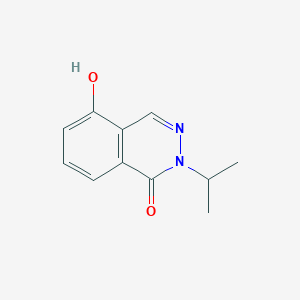
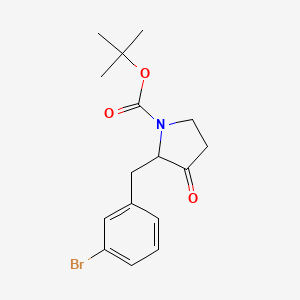
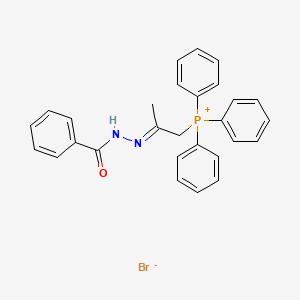
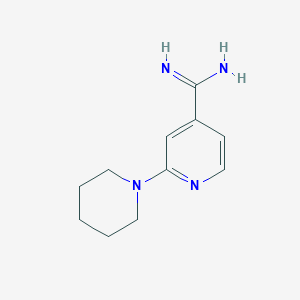
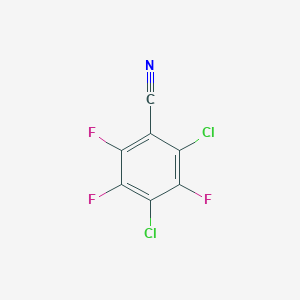
![Methyl 3'-methylspiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13153439.png)

![7-(Trifluoromethyl)benzo[d]oxazol-2-ol](/img/structure/B13153448.png)
